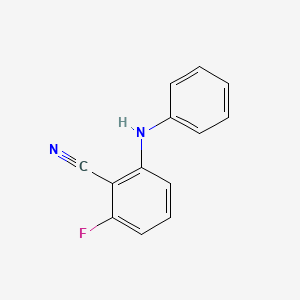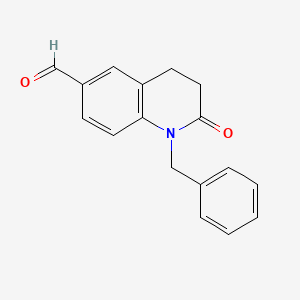
1-Benzyl-2-oxo-3,4-dihydroquinoline-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2-oxo-3,4-dihydroquinoline-6-carbaldehyde is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry . The structure of this compound includes a quinoline core with a benzyl group and an aldehyde functional group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
The synthesis of 1-Benzyl-2-oxo-3,4-dihydroquinoline-6-carbaldehyde can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline core . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity. For example, using dimethoxymethane with phenylethylamine in the presence of hydrochloric acid at elevated temperatures can yield the desired product .
Análisis De Reacciones Químicas
1-Benzyl-2-oxo-3,4-dihydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Benzyl-2-oxo-3,4-dihydroquinoline-6-carbaldehyde has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Benzyl-2-oxo-3,4-dihydroquinoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparación Con Compuestos Similares
1-Benzyl-2-oxo-3,4-dihydroquinoline-6-carbaldehyde can be compared with other similar compounds such as:
1-Benzyl-2-oxo-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the aldehyde group.
2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline: Contains additional functional groups that enhance its biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C17H15NO2 |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
1-benzyl-2-oxo-3,4-dihydroquinoline-6-carbaldehyde |
InChI |
InChI=1S/C17H15NO2/c19-12-14-6-8-16-15(10-14)7-9-17(20)18(16)11-13-4-2-1-3-5-13/h1-6,8,10,12H,7,9,11H2 |
Clave InChI |
JVPXCSOXUJYMNW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C2=C1C=C(C=C2)C=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl [(5-chloro-2-nitrophenyl)methyl]carbamate](/img/structure/B8611386.png)



![(6aS,9R)-N-[(1S,2S,4R,7R)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B8611413.png)
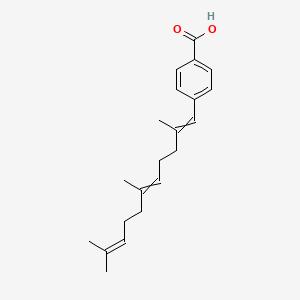

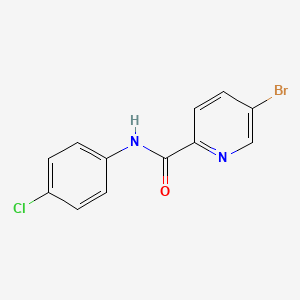
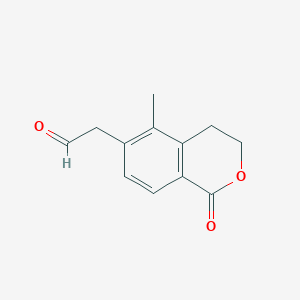
![6-Oxospiro[2.5]oct-4-ene-5-carbonitrile](/img/structure/B8611447.png)
![3-Methyl-1-[propyl(pyridin-4-yl)amino]-1H-indol-5-ol](/img/structure/B8611453.png)


